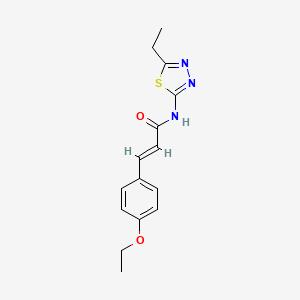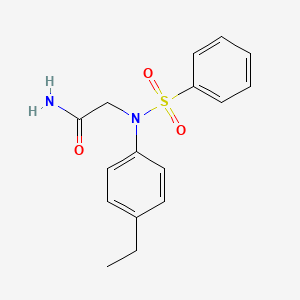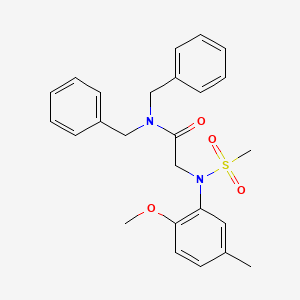
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone is a compound that has been extensively researched for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone is not fully understood. However, it is believed to interact with metal ions and disrupt their normal biological functions. It may also inhibit protein tyrosine phosphatases, which are enzymes that play a role in regulating cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions in biological systems. It is also a relatively stable compound and can be easily synthesized in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone. One direction is to investigate its potential as an anti-cancer agent in more detail, including its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs. Another direction is to further explore its mechanism of action, including its interactions with metal ions and its effects on cellular signaling pathways. Additionally, research could be conducted to investigate its potential use in other areas, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, this compound is a compound with significant potential for scientific research applications. Its fluorescent properties and potential anti-cancer properties make it a valuable tool for detecting metal ions and investigating new treatments for cancer. Further research is needed to fully understand its mechanism of action and explore its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone involves the reaction of 4-nitrobenzaldehyde with 1,2-phenylenediamine followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone has been studied for its potential applications in various scientific research areas. It has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its potential as an anti-cancer agent and as an inhibitor of protein tyrosine phosphatases.
Propriétés
IUPAC Name |
(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-13(9-5-7-10(8-6-9)17(20)21)14-15-11-3-1-2-4-12(11)16(14)19/h5-8,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZQRKEVXZDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)






![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)
